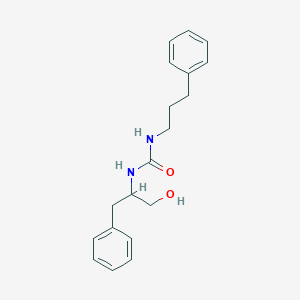
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea, also known as HPPU, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of science. HPPU is a urea derivative that has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea is not fully understood, but it has been suggested that 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. Additionally, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function, and the reduction of inflammation. 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of using 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to have a high solubility in water, which makes it easy to administer in various experimental settings. However, one of the limitations of using 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea in lab experiments is its relatively low stability, which can lead to degradation over time.
将来の方向性
There are several future directions for the study of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea. One potential direction is the further investigation of its potential therapeutic applications in cancer research, neurology, and immunology. Additionally, the development of more stable analogs of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea may improve its efficacy as a therapeutic agent. Finally, the investigation of the mechanism of action of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea may provide insight into its potential therapeutic targets and help guide the development of more specific and effective treatments.
合成法
The synthesis of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been reported using various methods, including the reaction of 1-(1-hydroxy-3-phenylpropan-2-yl)urea with 3-bromopropylbenzene, and the reaction of 1-(1-hydroxy-3-phenylpropan-2-yl)urea with 3-chloropropylbenzene. The yield of 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea varies depending on the method used, with the highest yield reported to be 85%.
科学的研究の応用
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been studied for its potential therapeutic applications in various fields of science, including cancer research, neurology, and immunology. In cancer research, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, 1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea has been studied for its potential anti-inflammatory effects and has been shown to reduce inflammation in animal models of autoimmune diseases.
特性
IUPAC Name |
1-(1-hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-15-18(14-17-10-5-2-6-11-17)21-19(23)20-13-7-12-16-8-3-1-4-9-16/h1-6,8-11,18,22H,7,12-15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBBFLFSBTRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxy-3-phenylpropan-2-yl)-3-(3-phenylpropyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenyl-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanol](/img/structure/B6639422.png)

![[4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methanol](/img/structure/B6639441.png)
![1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone](/img/structure/B6639447.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6639451.png)
![3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B6639456.png)
![2-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]-1-(2-fluorophenyl)ethanol](/img/structure/B6639464.png)

![1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea](/img/structure/B6639470.png)

![1-[(5-Bromofuran-2-yl)methyl-methylamino]-3-phenoxypropan-2-ol](/img/structure/B6639483.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)